molecular formula C4H9NO6S B12720278 Sulfothreonine CAS No. 644-44-0

Sulfothreonine

Cat. No.: B12720278
CAS No.: 644-44-0
M. Wt: 199.18 g/mol
InChI Key: SJSQTARGNAQQKY-GBXIJSLDSA-N
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Description

Sulfothreonine is a sulfonated derivative of the amino acid threonine. It is characterized by the presence of a sulfonic acid group attached to the threonine molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sulfothreonine typically involves the sulfonation of threonine. This can be achieved through the reaction of threonine with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is highly exothermic and requires careful temperature control to prevent decomposition .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. Additionally, purification steps such as crystallization or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Sulfothreonine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, thiol derivatives, and substituted threonine compounds .

Scientific Research Applications

Sulfothreonine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sulfothreonine involves its interaction with specific molecular targets. In biological systems, this compound can modify proteins through sulfonation, affecting their function and activity. This modification can influence various cellular pathways and processes, including signal transduction and enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Sulfothreonine

This compound is unique due to its specific structure and the presence of both a sulfonic acid group and a hydroxyl group. This dual functionality allows it to participate in a variety of chemical reactions and biological processes, making it a versatile compound for research and industrial applications .

Properties

CAS No.

644-44-0

Molecular Formula

C4H9NO6S

Molecular Weight

199.18 g/mol

IUPAC Name

(2S,3R)-2-amino-3-sulfooxybutanoic acid

InChI

InChI=1S/C4H9NO6S/c1-2(3(5)4(6)7)11-12(8,9)10/h2-3H,5H2,1H3,(H,6,7)(H,8,9,10)/t2-,3+/m1/s1

InChI Key

SJSQTARGNAQQKY-GBXIJSLDSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)N)OS(=O)(=O)O

Canonical SMILES

CC(C(C(=O)O)N)OS(=O)(=O)O

Origin of Product

United States

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